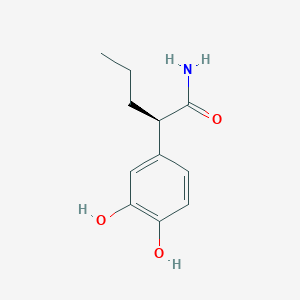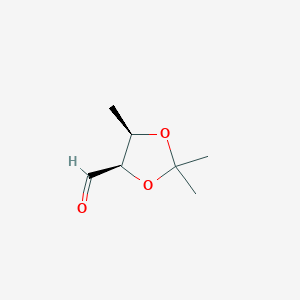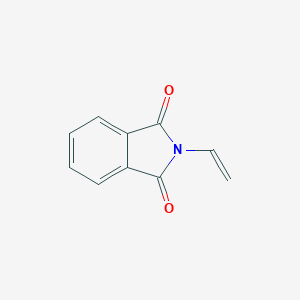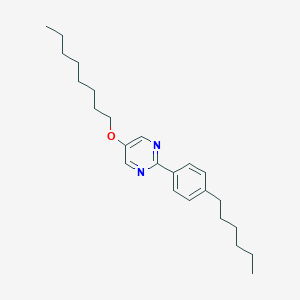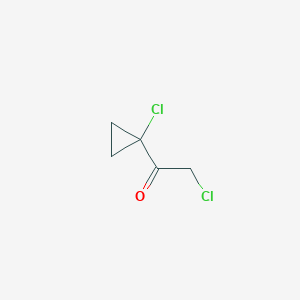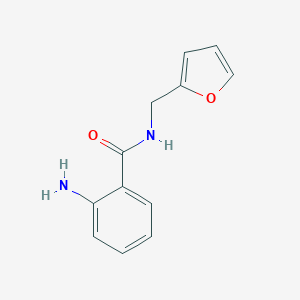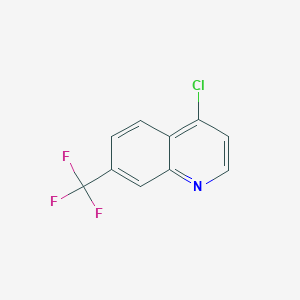
4-氯-7-(三氟甲基)喹啉
描述
4-Chloro-7-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It is used as a reagent in the preparation of piperazinylquinolines, which are potential inhibitors of breast cancer .
Synthesis Analysis
4-Chloro-7-(trifluoromethyl)quinoline has been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates . The synthesis of quinolines involves reactions such as the Friedländer Synthesis . Other methods include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-(trifluoromethyl)quinoline is C10H5ClF3N . Its average mass is 231.602 Da and its monoisotopic mass is 231.006256 Da .Chemical Reactions Analysis
4-Chloro-7-(trifluoromethyl)quinoline has been used in various chemical reactions. For instance, it was used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .Physical And Chemical Properties Analysis
4-Chloro-7-(trifluoromethyl)quinoline has a density of 1.4±0.1 g/cm3, a boiling point of 265.5±35.0 °C at 760 mmHg, and a flash point of 114.4±25.9 °C . It is soluble in chloroform at 25 mg/mL .科学研究应用
Drug Development
4-Chloro-7-(trifluoromethyl)quinoline is used as a reagent in the preparation of piperazinylquinolines, which are potential inhibitors for breast cancer . This compound plays a crucial role in the development of new therapeutic agents.
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in 4-Chloro-7-(trifluoromethyl)quinoline, is a common feature in many FDA-approved drugs . For instance, the drug Sorafenib, used for the treatment of primary liver cancer, contains a 4-chloro-3-(trifluoromethyl)phenyl group .
Dye-Sensitized Solar Cells (DSSCs)
The amine group in 4-Chloro-7-(trifluoromethyl)quinoline can bind to metal centers, forming dye complexes. These complexes are used in the application of dye-sensitized solar cells (DSSCs) .
Bioimaging and Sensors
The chloro substituent in 4-Chloro-7-(trifluoromethyl)quinoline enables further functionalization of the molecule, such as forming a bidentate ligand. These ligands can be used in bioimaging and sensors .
Synthesis of (4-Substituted Phenyl-1-Piperazinyl) Alkyl 2-Aminobenzoates and 2-Aminonicotinates
4-Chloro-7-(trifluoromethyl)quinoline is used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates . These compounds have potential applications in various fields of chemistry.
Mass Spectrometry
4-Chloro-7-(trifluoromethyl)quinoline is used in mass spectrometry for the identification and quantification of complex mixtures . Its unique structure and properties make it an ideal candidate for this application.
作用机制
Target of Action
It has been used as a reagent in the preparation of piperazinylquinolines, which are known to inhibit breast cancer .
Mode of Action
It’s suggested that when this compound is attached to cell-penetrating peptides, it causes the osmotic swelling of endosomes, enhancing the cell penetration ability of the peptides . During this process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Biochemical Pathways
Its role in the synthesis of piperazinylquinolines suggests it may influence pathways related to cancer cell proliferation and survival .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability due to its potential to cross biological membranes.
Result of Action
Its role in enhancing the cell penetration ability of peptides suggests it may influence intracellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-(trifluoromethyl)quinoline. For instance, the pH level can affect its interaction with protons and subsequent effects on cell membranes . Additionally, this compound may pose a risk to the environment, particularly aquatic bodies .
安全和危害
属性
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188170 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(trifluoromethyl)quinoline | |
CAS RN |
346-55-4 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 346-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a novel synthesis route for 4-Chloro-7-(trifluoromethyl)quinoline?
A1: A new method for synthesizing 4-Chloro-7-(trifluoromethyl)quinoline involves the addition of nitroalkanes to ortho-halonitrobenzenes. [, ] This approach offers an alternative to traditional synthesis pathways and might present advantages in terms of yield, cost-effectiveness, or access to different isomers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






